molecular formula C18H22FN3O3 B054709 Ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 121998-13-8

Ethyl 1-ethyl-6-fluoro-4-oxo-7-(piperidin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B054709
CAS No.: 121998-13-8
M. Wt: 347.4 g/mol
InChI Key: MWNHHJCXCXNVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in the treatment of various bacterial infections. This compound is characterized by its unique structure, which includes a naphthyridine core, a piperidine ring, and a fluoro group, contributing to its potent biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the fluoro group and the piperidine ring. The final step involves esterification to form the ethyl ester. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and specific catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to achieve optimal results .

Major Products Formed

Major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities. These derivatives are often studied for their potential use in new therapeutic applications .

Scientific Research Applications

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar core structure but differ in their substituents, which can affect their spectrum of activity and pharmacokinetic properties .

Uniqueness

1-Ethyl-6-fluoro-4-oxo-7-piperidin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which contribute to its potent antibacterial activity and ability to overcome resistance mechanisms in certain bacterial strains. Its structural modifications also enhance its stability and bioavailability compared to other fluoroquinolones .

Properties

CAS No.

121998-13-8

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-yl-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)15(23)12-10-14(19)17(20-16(12)21)22-8-6-5-7-9-22/h10-11H,3-9H2,1-2H3

InChI Key

MWNHHJCXCXNVKK-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCCCC3)F)C(=O)OCC

Synonyms

1-ETHYL-6-FLUORO-4-OXO-7-PIPERIDIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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